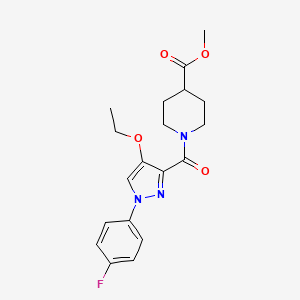

methyl 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "methyl 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate" is a complex organic molecule that likely serves as a building block in pharmaceutical synthesis or as a ligand in coordination chemistry. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it is a pyrazole derivative with a piperidine moiety and a methyl ester group, which indicates potential biological activity or utility in further chemical transformations.

Synthesis Analysis

The synthesis of related pyrazole derivatives is described in the provided papers. For instance, paper outlines the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are synthesized from piperidine carboxylic acids converted to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and reaction with hydrazines. This method could potentially be adapted for the synthesis of the compound by altering the hydrazine and alkyl halide substituents.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, HRMS, and sometimes X-ray crystallography, as seen in paper . The compound's structure would likely show characteristic peaks in the NMR spectra due to the fluorophenyl and ethoxy groups, and the piperidine ring would contribute to the complexity of the spectrum. X-ray powder diffraction data, as reported for a related compound in paper , could also be used to determine the crystal structure of the compound if it can be crystallized.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The ester group could undergo hydrolysis, transesterification, or reduction reactions. The pyrazole ring could participate in nucleophilic substitution reactions, especially at the position adjacent to the keto group, as the pyrazole nitrogen atoms can act as nucleophiles. The piperidine ring could be involved in reactions typical for secondary amines, such as alkylation or acylation, as suggested by the methodologies described in papers and .

Physical and Chemical Properties Analysis

The physical properties of the compound, such as melting point, solubility, and stability, would be influenced by the presence of the fluorophenyl and ethoxy groups, which could increase the compound's lipophilicity and potentially its membrane permeability. The chemical properties, including acidity, basicity, and reactivity, would be determined by the pyrazole and piperidine moieties. The compound's stability under various conditions could be assessed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although these techniques are not directly mentioned in the provided papers.

Applications De Recherche Scientifique

Medical Imaging Tracers

Development of PET Ligands for CB1 Receptor Imaging : The compound's analogs, specifically designed with methoxy and fluorine substitutions, have been synthesized and evaluated for their binding affinity to the CB1 cannabinoid receptor. These modifications aim to develop effective tracers for positron emission tomography (PET) imaging of the CB1 receptor in the brain. The analogs showed comparable affinities to the reference CB1 antagonist SR141716, indicating their potential for further investigation as radiolabeled forms for biological imaging studies (Tobiishi et al., 2007).

Synthesis of Heterocyclic Compounds

Facile Synthesis of Thiazolo[3, 2]pyridines : A study demonstrated the condensation of specific intermediates with 1,3-diphenyl-pyrazole-4-carboxaldehyde leading to the novel synthesis of thiazolo[3, 2]pyridines. These compounds, including various derivatives, were screened for antimicrobial activities, showcasing the potential of using such chemical frameworks in drug discovery efforts for antimicrobial agents (El-Emary et al., 2005).

Generation of Pyrazoline and Pyrazole Derivatives : Research on the thermal decomposition of certain dihydroindazoles in the presence of allyl or propargyl halides highlighted the generation of pyrazoline or pyrazole products through 1,3-dipolar cycloaddition reactions. This study illuminates the versatile applications of such chemical transformations in creating diverse heterocyclic compounds with potential utility in various domains of chemistry and pharmacology (Tomilov et al., 2012).

Propriétés

IUPAC Name |

methyl 1-[4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carbonyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4/c1-3-27-16-12-23(15-6-4-14(20)5-7-15)21-17(16)18(24)22-10-8-13(9-11-22)19(25)26-2/h4-7,12-13H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYHSHBKWNMONG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)OC)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2514132.png)

![N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2514135.png)

![N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2514138.png)

![(4-Aminopiperidin-1-yl)-[1-(4-ethoxyphenyl)triazol-4-yl]methanone](/img/structure/B2514139.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2514140.png)

![tert-butyl [(1S)-3-methyl-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate](/img/structure/B2514144.png)

![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2514151.png)